Introduction: A Versatile Building Block in Modern Drug Discovery
Introduction: A Versatile Building Block in Modern Drug Discovery
An In-Depth Technical Guide to the Chemical Properties of 4-Nitrophenylethylamine Hydrobromide
Prepared by: Gemini, Senior Application Scientist
4-Nitrophenylethylamine hydrobromide, and its more commonly documented analogue, the hydrochloride salt, is a substituted phenethylamine derivative of significant interest to the scientific community, particularly those in pharmaceutical research and drug development.[1] Its structure, featuring a primary amine and a nitro-functionalized aromatic ring, provides two distinct points for chemical modification, making it a highly versatile intermediate in organic synthesis. The nitro group can be readily reduced to an amine, opening pathways to a vast array of derivatives, while the ethylamine side chain is amenable to reactions such as acylation, alkylation, and condensation.
This bifunctionality is not merely a matter of academic curiosity; it is the cornerstone of its utility in the synthesis of complex, biologically active molecules.[2] Notably, 4-nitrophenylethylamine is a key starting material in the industrial synthesis of important pharmaceuticals, including Mirabegron, a β3 adrenergic agonist for treating overactive bladder, and Dofetilide, a class III antiarrhythmic agent.[2] The hydrobromide or hydrochloride salt form enhances the compound's stability and improves its handling characteristics, such as solubility in polar solvents, making it a practical and reliable reagent for multi-step synthetic processes in a laboratory setting.[1]
This guide provides a comprehensive overview of the essential chemical properties of 4-nitrophenylethylamine hydrobromide, offering field-proven insights into its synthesis, characterization, reactivity, and safe handling for researchers and drug development professionals.
Synthesis and Mechanistic Considerations
The synthesis of 4-nitrophenylethylamine is a well-established process, though several routes exist. The most common industrial approach involves a three-step sequence starting from β-phenylethylamine: protection of the amine, nitration of the aromatic ring, and subsequent deprotection. This strategy is critical for achieving high regioselectivity and yield.
Causality Behind the Synthetic Strategy
Direct nitration of β-phenylethylamine is problematic. The primary amine is a basic site that would be protonated under the strongly acidic conditions required for nitration (typically a mixture of nitric and sulfuric acids). This would form an ammonium salt, with the -CH₂CH₂NH₃⁺ group acting as a deactivating, meta-directing substituent on the benzene ring, leading to the undesired 3-nitro isomer and significant side products.
To circumvent this, the amine is first "protected" by converting it into a less reactive, non-basic functional group, such as an amide. The acetyl group is a common choice. This N-acetyl group is still an ortho-, para-director but is less activating than a free amine, allowing for a more controlled nitration that overwhelmingly favors the para-position due to steric hindrance at the ortho-positions. The final step is the hydrolysis of the amide (deprotection) to reveal the desired primary amine.
Representative Synthetic Workflow Diagram
Caption: Workflow for the synthesis of 4-Nitrophenylethylamine Hydrobromide.
Detailed Experimental Protocol: Amide Protection Route
This protocol is adapted from established industrial methodologies for the synthesis of the hydrochloride salt, with hydrobromic acid substituted for the final deprotection and salification step.[2]
Step 1: Amine Protection (Acetylation)
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In a 500L glass-lined reactor, charge 120 kg of β-phenylethylamine.
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Add 145 kg of acetic anhydride to the reactor.
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Stir the mixture at a controlled temperature of 40-50°C for 4-5 hours. The reaction is exothermic and may require cooling.
-
Reaction completion can be monitored by thin-layer chromatography (TLC) until the starting β-phenylethylamine is consumed. The product is N-(2-phenylethyl)acetamide.
Step 2: Aromatic Nitration
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In a separate 1000L reactor, charge 340 kg of 62-64% nitric acid.
-
While stirring and maintaining a temperature of 30-35°C, slowly add 490 kg of 70% sulfuric acid to create the nitrating mixture.
-
Cool the nitrating mixture to 25°C.
-
Slowly add the N-(2-phenylethyl)acetamide solution from Step 1 to the nitrating mixture, ensuring the temperature does not exceed 35°C.
-
After the addition is complete, continue stirring at room temperature for 2-3 hours.
-
Upon completion, the reaction mixture is quenched by pouring it into a vessel containing crushed ice.
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The mixture is then neutralized by the slow addition of 30% NaOH solution until the pH is between 6-7, precipitating the product.
-
The solid N-(2-(4-nitrophenyl)ethyl)acetamide is collected by filtration and washed with water.
Step 3: Deprotection and Hydrobromide Salt Formation
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The crude N-(2-(4-nitrophenyl)ethyl)acetamide is transferred to a suitable reactor.
-
Add 275 kg of 40% hydrobromic acid.
-
Heat the mixture to reflux (approximately 102-106°C) and maintain for 2-3 hours to effect amide hydrolysis.
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After the reaction is complete, cool the solution to 0-5°C to crystallize the 4-nitrophenylethylamine hydrobromide product.
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The crystals are collected by filtration, washed with a cold solvent (e.g., ethanol/toluene mixture), and dried under vacuum.[2]
Physicochemical Properties
The physical properties of 4-nitrophenylethylamine hydrobromide are crucial for its storage, handling, and use in subsequent reactions. The compound is typically a yellow to yellow-green crystalline solid.[2] It is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere, and should therefore be stored in a tightly sealed container in a dry environment.[2]
| Property | Value | Source(s) |
| Chemical Formula | C₈H₁₀N₂O₂ · HBr | [2] |
| Molecular Weight | 247.09 g/mol | Calculated |
| Appearance | Yellow to yellow-green crystalline powder | [2] |
| Melting Point | ~200 °C (with decomposition) | [3] |
| Solubility | Soluble in methanol | [3] |
| Stability | Hygroscopic; stable under normal conditions | [2] |
Note: Data for the hydrobromide is less common than for the hydrochloride (MW: 202.64 g/mol ). Physical properties like melting point and appearance are expected to be very similar.
Spectroscopic Characterization
Predicted ¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework. The spectra would be run in a deuterated solvent like DMSO-d₆ or D₂O.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| ~8.2 ppm (doublet, 2H): Aromatic protons ortho to the NO₂ group. Deshielded by the strong electron-withdrawing effect of the nitro group. | ~147 ppm (quaternary C): Aromatic carbon attached to the NO₂ group. |
| ~7.5 ppm (doublet, 2H): Aromatic protons meta to the NO₂ group. | ~145 ppm (quaternary C): Aromatic carbon attached to the ethylamine group. |
| ~3.2 ppm (triplet, 2H): Methylene protons adjacent to the aromatic ring (-CH₂-Ar). | ~130 ppm (CH): Aromatic carbons meta to the NO₂ group. |
| ~3.0 ppm (triplet, 2H): Methylene protons adjacent to the amine (-CH₂-NH₃⁺). Deshielded by the protonated amine. | ~124 ppm (CH): Aromatic carbons ortho to the NO₂ group. |
| Broad signal (>8 ppm): Protons of the ammonium group (-NH₃⁺). | ~40 ppm (CH₂): Methylene carbon adjacent to the amine (-CH₂-NH₃⁺). |
| ~33 ppm (CH₂): Methylene carbon adjacent to the aromatic ring (-CH₂-Ar). |
Rationale: Chemical shifts are predicted based on standard additive models and data from similar structures like 4-nitrotoluene and phenethylamine.[4][5] The electron-withdrawing nitro group strongly deshields ortho and para positions in both ¹H and ¹³C NMR.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) typically results in the detection of the free base, as the salt dissociates and the HBr is not observed. The molecular ion of the free base (4-nitrophenylethylamine) is 166 g/mol .
| m/z | Interpretation | Source(s) |
| 166 | Molecular Ion [M]⁺ | [6] |
| 136 | [M - CH₂NH₂]⁺. Loss of the aminomethyl radical via benzylic cleavage. | Inferred[7] |
| 30 | [CH₂NH₂]⁺. Fragment from benzylic cleavage (base peak). | [6] |
Mechanistic Insight: The most significant fragmentation pathway for phenethylamines is the cleavage of the Cα-Cβ bond (benzylic cleavage), which is highly favorable as it forms a stable tropylium-like cation or, in this case, results in the loss of the aminomethyl radical. The observation of m/z = 30 as the base peak is characteristic of primary ethylamines.[7]
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Source(s) |
| ~3100-3000 | C-H Stretch | Aromatic Ring | [8] |
| ~3000-2800 | C-H Stretch | Aliphatic (CH₂) | [8] |
| ~2800-2500 | N-H Stretch (broad) | Ammonium Salt (-NH₃⁺) | [8] |
| ~1605, ~1495 | C=C Stretch | Aromatic Ring | [8] |
| ~1520 | N-O Asymmetric Stretch | Aromatic Nitro (-NO₂) | [9][10] |
| ~1345 | N-O Symmetric Stretch | Aromatic Nitro (-NO₂) | [9][10] |
Self-Validation: The presence of strong, characteristic bands for the aromatic nitro group (~1520 and ~1345 cm⁻¹) and the broad absorptions typical of an ammonium salt provides a rapid and reliable confirmation of the compound's identity.
Chemical Reactivity and Applications
The synthetic utility of 4-nitrophenylethylamine hydrobromide stems from the distinct reactivity of its two functional moieties. This allows for orthogonal chemical strategies where one group can be modified while the other remains intact.
Key Transformations
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Reduction of the Nitro Group: The most common and powerful transformation is the reduction of the nitro group to a primary aniline. This is typically achieved with high efficiency using methods like catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid systems (e.g., SnCl₂/HCl). This transformation is fundamental in the synthesis of Mirabegron.[2]
-
Reactions of the Amine: The primary amine is a versatile nucleophile. It can be acylated with acid chlorides or anhydrides to form amides, reacted with aldehydes or ketones to form imines (which can be subsequently reduced), and alkylated with alkyl halides. These reactions are central to building more complex molecular scaffolds.
Reactivity and Application Pathway Diagram
Caption: Key reactive pathways of 4-Nitrophenylethylamine Hydrobromide.
Safety and Handling
As with any chemical reagent, proper handling of 4-nitrophenylethylamine hydrobromide is essential for laboratory safety. The primary hazards are related to irritation and potential sensitization.
| Safety Aspect | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. | To prevent skin and eye contact, which can cause irritation.[11] |
| Handling | Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust. | To prevent inhalation of the powder.[12] |
| Storage | Store in a cool, dry place in a tightly sealed container. | The compound is hygroscopic and will absorb moisture from the air.[2] |
| Incompatibilities | Avoid strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides. | To prevent vigorous or uncontrolled reactions. |
| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes. Seek medical attention. | To mitigate serious eye irritation.[11] |
| First Aid (Skin) | Wash off with soap and plenty of water. | To remove the irritant from the skin.[12] |
References
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